

Physicochemical Properties of Methylcyclopentadecenone: A Technical Guide

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Compound of Interest

Compound Name: **Methylcyclopentadecenone**

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Introduction

Methylcyclopentadecenone, with the CAS number 82356-51-2, is a macrocyclic ketone recognized for its potent and refined musk fragrance.^{[1][2]} Primarily utilized in the fragrance industry, it serves as a foundational component in a wide array of scented products, from fine perfumes to personal care items.^[1] This document provides a detailed overview of the core physicochemical properties of **Methylcyclopentadecenone**, outlines the standard experimental methodologies for their determination, and presents a logical workflow for its chemical synthesis. The main constituents of the commercial product are the (Z)- and (E)-isomers of 3-methylcyclopentadec-5-en-1-one.^{[1][2]}

Core Physicochemical Properties

The essential physicochemical characteristics of **Methylcyclopentadecenone** are summarized in the table below. These properties are critical for understanding its behavior in various matrices, its environmental fate, and its application in formulation development.

Property	Value	Units	Conditions
Molecular Formula	C ₁₆ H ₂₈ O	-	-
Molecular Weight	236.39	g/mol	-
Appearance	Colorless to light yellow	-	Liquid at room temp.
Odor	Powerful, elegant musk	-	-
Density	0.927	g/cm ³	at 20°C
Vapor Pressure	0.04	Pa	at 25°C
Water Solubility	900	µg/L	at 20°C
Partition Coefficient (LogP)	5.52	-	at 25°C

Data sourced from references[\[1\]](#)[\[2\]](#).

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental protocols. The following sections detail the methodologies typically employed for such characterizations, adhering to internationally recognized standards.

Density Determination (Pycnometer Method - ASTM D891, Method B)

The density of a liquid is most accurately determined using a pycnometer, which is a flask with a precisely known volume.[\[3\]](#)[\[4\]](#)

- Preparation: The pycnometer is meticulously cleaned, dried, and its empty mass is recorded.
- Calibration: The pycnometer is filled with deionized water of a known temperature (e.g., 20°C) and weighed to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.

- Sample Measurement: The pycnometer is emptied, dried, and then filled with **Methylcyclopentadecenone**. The filled pycnometer is brought to the target temperature (20°C) in a water bath to ensure thermal equilibrium.[4]
- Weighing: The pycnometer filled with the sample is weighed.
- Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Vapor Pressure Determination (Static Method - OECD Guideline 104)

The static method directly measures the vapor pressure of a substance in equilibrium with its condensed phase (liquid or solid) at a specific temperature.[2][5]

- Apparatus: A sample is introduced into a vacuum-tight apparatus equipped with a pressure measuring device (manometer) and a temperature control system.
- Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved through repeated freeze-pump-thaw cycles under vacuum. [5]
- Equilibration: The temperature of the apparatus is precisely controlled and allowed to stabilize. The substance is given sufficient time to establish vapor-liquid equilibrium in the sealed container.[5]
- Measurement: Once equilibrium is reached, the pressure inside the apparatus, which corresponds to the vapor pressure of the substance, is recorded.
- Data Collection: The measurement is repeated at a minimum of two other temperatures to establish the vapor pressure curve.[2][6]

Water Solubility Determination (Flask Method - OECD Guideline 105)

The flask method is suitable for substances with solubility above 10^{-2} g/L and involves dissolving the substance in water until saturation is reached.[1][7]

- Sample Preparation: An excess amount of **Methylcyclopentadecenone** is added to a flask containing a known volume of purified water.
- Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a period sufficient to achieve equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.^[7]
- Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved droplets settle. The saturated aqueous solution is then separated from the excess undissolved substance by centrifugation or filtration.
- Concentration Analysis: The concentration of **Methylcyclopentadecenone** in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).^[1]
- Calculation: The water solubility is reported as the mass of the substance per volume of water (e.g., $\mu\text{g/L}$).

Partition Coefficient (n-octanol/water) Determination (HPLC Method - OECD Guideline 117)

The n-octanol/water partition coefficient (LogP) is a measure of a chemical's lipophilicity. The HPLC method provides an estimation of the LogP by correlating the retention time of the substance with that of known reference compounds.^{[8][9]}

- Principle: The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC). The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic compounds have a stronger affinity for the stationary phase and thus have longer retention times.^[8]
- Calibration: A series of reference compounds with known LogP values are injected into the HPLC system to create a calibration curve of retention time versus LogP.
- Sample Analysis: A solution of **Methylcyclopentadecenone** is injected into the HPLC system under the same isocratic conditions used for the reference compounds. Its retention time is measured in duplicate.^{[8][9]}

- Calculation: The LogP of **Methylcyclopentadecenone** is determined by interpolating its retention time on the calibration curve.[9]

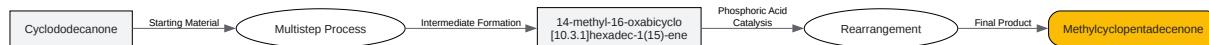
Spectral Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for the analysis of fragrance ingredients.[10][11]

- Sample Introduction: A diluted solution of **Methylcyclopentadecenone** is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
- Chromatographic Separation: An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through a capillary column.[12] The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase.
- Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source (e.g., Electron Ionization - EI), where they are fragmented into charged ions.
- Mass Analysis: The ions are then sorted by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: A detector records the abundance of each ion at each m/z value, generating a mass spectrum that serves as a molecular fingerprint for identification. This spectrum can be compared to spectral libraries for confirmation.[11]

Synthesis Workflow

Methylcyclopentadecenone can be synthesized through a multi-step process starting from cyclododecanone, a readily available industrial chemical.[13] The following diagram illustrates the key stages of this synthetic route.



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Caption: Synthesis route of **Methylcyclopentadecenone**.

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